molecular formula C10H7NO2 B13873068 7-Methoxybenzofuran-4-carbonitrile CAS No. 1258960-01-8

7-Methoxybenzofuran-4-carbonitrile

Cat. No.: B13873068
CAS No.: 1258960-01-8
M. Wt: 173.17 g/mol
InChI Key: SHRGWKRJXIQHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzofuran-4-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in the presence of acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring minimal environmental impact and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzofuran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methoxybenzofuran-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybenzofuran-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler benzofuran derivatives .

Properties

CAS No.

1258960-01-8

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C10H7NO2/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-5H,1H3

InChI Key

SHRGWKRJXIQHND-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C#N)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.